molecular formula C26H27FN2O B3929514 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide

4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide

Cat. No. B3929514
M. Wt: 402.5 g/mol
InChI Key: HHOUATCPQDHGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide, also known as BF-1, is a chemical compound that has been used in various scientific research studies. It is a benzamide derivative and a selective dopamine D3 receptor antagonist. BF-1 has been found to have potential applications in the treatment of drug addiction, schizophrenia, and other neurological disorders.

Mechanism of Action

4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. By blocking these receptors, this compound can modulate the release of dopamine, a neurotransmitter that is involved in reward processing and addiction.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in various animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, suggesting its potential as an anti-addiction agent. This compound has also been found to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide is its selectivity for dopamine D3 receptors, which allows for more precise targeting of these receptors in experimental studies. However, one limitation is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide. One area of interest is its potential use in the treatment of addiction and other neurological disorders. Another area of interest is its potential as a tool for studying the role of dopamine D3 receptors in various physiological and pathological processes. Further research is needed to fully understand the potential applications and limitations of this compound.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-fluorophenyl)benzamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a high affinity for dopamine D3 receptors, which are implicated in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O/c27-24-10-12-25(13-11-24)28-26(30)23-8-6-22(7-9-23)19-29-16-14-21(15-17-29)18-20-4-2-1-3-5-20/h1-13,21H,14-19H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOUATCPQDHGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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